Methyl 2,4-Dichlorophenylacetate

Description

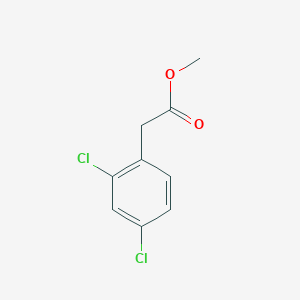

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCVNBFTEARRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370129 | |

| Record name | Methyl 2,4-Dichlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55954-23-9 | |

| Record name | Methyl 2,4-dichlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55954-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-Dichlorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 2,4-dichloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2,4-Dichlorophenylacetate" chemical properties and structure

An In-Depth Technical Guide to Methyl 2,4-Dichlorophenylacetate

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's core properties, synthesis protocols, and application potential, grounding all claims in verifiable scientific data.

Introduction

This compound (CAS No. 55954-23-9) is an aromatic ester of significant interest in the field of organic synthesis.[1][2] Its structure, featuring a dichlorinated phenyl ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. It serves as a critical building block in the development of pharmaceuticals and agrochemicals, where the presence and positioning of chlorine atoms can profoundly influence biological activity.[1][3] This guide will explore the essential chemical and physical characteristics of this compound, provide a detailed and validated synthesis protocol, and discuss its current and potential applications.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers and physical characteristics of this compound.

Core Chemical Identifiers

Precise identification is crucial for regulatory compliance, safety, and scientific accuracy. The table below consolidates the primary chemical identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 55954-23-9 | [4] |

| IUPAC Name | methyl 2-(2,4-dichlorophenyl)acetate | [2] |

| Synonyms | 2,4-Dichlorophenylacetic Acid Methyl Ester | |

| Molecular Formula | C₉H₈Cl₂O₂ | [2] |

| Molecular Weight | 219.06 g/mol | [1][2] |

| InChI Key | SRCVNBFTEARRJY-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)CC1=C(C=C(C=C1)Cl)Cl | [2] |

Physical Properties

The physical state and properties of a chemical dictate its handling, storage, and reaction conditions. This compound is typically supplied as a high-purity liquid.

| Property | Value | Source(s) |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Boiling Point | 153 °C (at 27 mmHg) / 272.3 °C (at 760 mmHg) | [2][4][5] |

| Density | ~1.32 g/cm³ | [2][5] |

| Refractive Index | 1.539 - 1.542 | [5] |

| Purity | >99.0% (GC) |

Molecular Structure

The structure of this compound consists of a phenylacetate core. A methyl ester group provides a site for reactions like hydrolysis and transesterification, while the benzene ring is substituted with two chlorine atoms at the ortho (2) and para (4) positions. This specific substitution pattern is critical as it defines the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives.

References

- 1. Buy (2,4-Dichlorophenyl)methyl acetate (EVT-373292) | 5468-96-2 [evitachem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 55954-23-9 [chemicalbook.com]

- 5. This compound CAS#: 55954-23-9 [m.chemicalbook.com]

"Methyl 2,4-Dichlorophenylacetate" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2,4-Dichlorophenylacetate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. We will explore the theoretical underpinnings of its solubility, provide guidance on solvent selection, and detail a robust experimental protocol for quantitative solubility determination.

Introduction: Understanding the Molecule

This compound (CAS No. 55954-23-9) is a chlorinated aromatic ester with the molecular formula C₉H₈Cl₂O₂.[1] Its structure, featuring a dichlorinated benzene ring attached to a methyl acetate group, dictates its physicochemical properties and, consequently, its solubility profile. The compound typically appears as a clear colorless to yellow liquid.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 219.06 g/mol | [1] |

| Boiling Point | 272.3°C at 760 mmHg | [1] |

| Density | 1.318 g/cm³ | [1] |

| Appearance | Clear colorless to yellow liquid | [1] |

The principle of "like dissolves like" is the cornerstone of predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2][3] The polarity of this compound is influenced by the polar ester group (-COOCH₃) and the relatively non-polar dichlorophenyl group. The presence of electronegative chlorine atoms and the ester functional group introduces polarity, but the overall molecule has significant non-polar character due to the benzene ring. This dual nature suggests that its solubility will be highest in solvents of intermediate polarity and lower in highly polar or very non-polar solvents.

Predicting Solubility: A Theoretical Approach

While specific quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively published, we can make informed predictions based on its structure and the properties of common solvents. A qualitative statement suggests it is soluble in organic solvents like ethanol and ether, with limited solubility in water, which aligns with our theoretical understanding.[4]

To systematically approach solvent selection, we can categorize solvents based on their polarity index.[5][6]

Table of Common Organic Solvents and Their Properties:

| Solvent | Polarity Index (P') | Dielectric Constant (ε) | General Class | Predicted Solubility of this compound |

| n-Hexane | 0.1 | 1.89 | Non-polar | Low to Moderate |

| Toluene | 2.4 | 2.38 | Non-polar (Aromatic) | Moderate to High |

| Diethyl Ether | 2.8 | 4.34 | Polar Aprotic | High |

| Dichloromethane | 3.1 | 9.08 | Polar Aprotic | High |

| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic | High |

| Acetone | 5.1 | 20.7 | Polar Aprotic | High |

| Ethanol | 5.2 | 24.55 | Polar Protic | High |

| Methanol | 5.1 | 32.7 | Polar Protic | Moderate |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | Moderate |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | Moderate to High |

| Water | 10.2 | 80.1 | Polar Protic | Very Low |

Causality behind Predictions:

-

High Solubility in Mid-Polarity Solvents: Solvents like diethyl ether, dichloromethane, ethyl acetate, and acetone are predicted to be excellent solvents. Their polarity is sufficient to interact with the ester group of this compound, while their organic character readily accommodates the dichlorophenyl ring.

-

Good Solubility in Alcohols: Ethanol, being a polar protic solvent, can engage in hydrogen bonding with the oxygen atoms of the ester group, enhancing solubility.[3] However, as the alcohol chain length decreases (e.g., methanol), the increased polarity might slightly reduce solubility compared to ethanol.

-

Moderate Solubility in Aromatic and Non-Polar Solvents: Toluene, due to its aromatic nature, can have favorable π-π stacking interactions with the dichlorophenyl ring, leading to good solubility. In highly non-polar solvents like hexane, solubility is expected to be lower as these solvents cannot effectively solvate the polar ester group.

-

Limited Solubility in Highly Polar Solvents: Highly polar solvents like water are poor solvents for this compound. The energy required to break the strong hydrogen bonds between water molecules to accommodate the largely non-polar solute is not sufficiently compensated by the formation of new solute-solvent interactions.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system for determining the solubility of this compound in a chosen organic solvent.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[7][8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7][10]

-

Handling: Avoid contact with skin and eyes.[7][8] In case of contact, rinse thoroughly with water.[7]

Materials and Equipment

-

This compound (>99% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a precisely measured volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solute after equilibration is essential.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. This ensures that the solvent is fully saturated with the solute.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sampling and Dilution:

-

Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, being cautious not to disturb the undissolved solid.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered aliquot with a known volume of the same solvent in a volumetric flask to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This concentration is the solubility of this compound in the specific solvent at the given temperature.

-

The solubility can be expressed in various units, such as mg/mL, g/100mL, or mol/L.

-

Conclusion

This guide has provided a detailed overview of the solubility of this compound in organic solvents from both a theoretical and a practical standpoint. By understanding the interplay between the solute's structure and the solvent's properties, researchers can make rational choices for solvent selection. Furthermore, the detailed experimental protocol offers a robust framework for obtaining accurate and reproducible quantitative solubility data, which is essential for applications in chemical synthesis, formulation development, and analytical chemistry.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound CAS#: 55954-23-9 [m.chemicalbook.com]

- 3. Khan Academy [khanacademy.org]

- 4. Buy (2,4-Dichlorophenyl)methyl acetate (EVT-373292) | 5468-96-2 [evitachem.com]

- 5. Polarity Index [macro.lsu.edu]

- 6. organometallics.it [organometallics.it]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. synzeal.com [synzeal.com]

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 2,4-Dichlorophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Structurally-Significant Ester

Methyl 2,4-dichlorophenylacetate is an aromatic ester that, while not extensively studied for its biological activities, holds significant potential, primarily inferred from its close structural relationship to the widely-used synthetic auxin herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] This guide provides a comprehensive technical overview of the postulated biological activities of this compound, the underlying scientific rationale, and detailed experimental protocols for its evaluation.

From a chemical standpoint, this compound can be synthesized through the esterification of 2,4-Dichlorophenylacetic acid with methanol.[3] This process is a standard laboratory procedure, often carried out under acidic conditions to facilitate the reaction.

The core rationale for investigating the biological activities of this compound stems from the well-documented bioactivity of the 2,4-dichlorophenyl moiety. In the realm of agrochemicals, this structural motif is a cornerstone of the phenoxyacetic acid class of herbicides.[1][2] It is hypothesized that this compound, upon hydrolysis in biological systems, could release 2,4-Dichlorophenylacetic acid, thereby exerting auxin-like herbicidal effects. Furthermore, the presence of a chlorinated aromatic ring suggests the possibility of antimicrobial properties, a characteristic observed in many halogenated organic compounds.

This guide will delve into the theoretical framework for these potential activities, provide detailed methodologies for their empirical validation, and offer insights into the interpretation of potential findings. It is designed to be a self-contained resource for researchers embarking on the biological evaluation of this and structurally related compounds.

Part 1: Postulated Herbicidal Activity and Mechanism of Action

The primary and most probable biological activity of this compound is herbicidal, acting as a synthetic auxin mimic.[1][2] This hypothesis is predicated on its structural similarity to 2,4-D, a compound that has been a mainstay in selective broadleaf weed control for decades.[1][2]

The Auxin-Mimic Hypothesis

Natural auxins, such as indole-3-acetic acid (IAA), are plant hormones that regulate a vast array of developmental processes, including cell elongation, division, and differentiation. Synthetic auxins like 2,4-D, and putatively this compound, exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathways.[1][2] This leads to uncontrolled, unsustainable growth and, ultimately, the death of susceptible plant species.[1][2]

The ester form of these compounds is often more potent than the acid form due to enhanced penetration of the plant cuticle.[4] Once inside the plant tissue, it is likely that cellular esterases hydrolyze this compound to release the active herbicidal agent, 2,4-Dichlorophenylacetic acid.

Molecular Mechanism of Action: The Auxin Signaling Pathway

The currently accepted model for auxin action involves the perception of the auxin signal by a co-receptor complex consisting of an F-box protein (such as TIR1) and an Aux/IAA transcriptional repressor. The binding of auxin stabilizes the interaction between these two proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor liberates auxin response factors (ARFs), which can then regulate the transcription of auxin-responsive genes.

In the case of a synthetic auxin overdose, this process is sent into overdrive, leading to a cascade of physiological disruptions:

-

Uncontrolled Cell Division and Elongation: Leading to epinasty (downward bending of leaves), stem and petiole twisting, and callus formation.

-

Ethylene Production: The overstimulation of auxin pathways often leads to a surge in ethylene biosynthesis, which contributes to senescence and abscission.

-

Vascular Tissue Disruption: The uncontrolled growth damages the phloem and xylem, impairing nutrient and water transport.

-

Resource Depletion: The rapid, unsustainable growth depletes the plant's energy reserves.

Figure 1: Simplified diagram of the auxin signaling pathway.

Experimental Protocol: Herbicidal Activity Screening

A tiered approach is recommended, starting with a simple in vitro assay and progressing to whole-plant studies.

Protocol 1: In Vitro Seed Germination and Seedling Growth Assay

This method provides a rapid initial assessment of herbicidal effects.

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone).

-

Perform serial dilutions in distilled water containing a surfactant (e.g., 0.1% Tween 80) to achieve a range of test concentrations (e.g., 1, 10, 100, 1000 µM).

-

Include a solvent-only control and a positive control (e.g., 2,4-D).

-

-

Assay Setup:

-

Place a sterile filter paper in a Petri dish.

-

Add a defined volume (e.g., 5 mL) of the test solution to saturate the filter paper.

-

Place a set number of seeds (e.g., 20) of a susceptible dicot species (e.g., Arabidopsis thaliana, cress, or lettuce) onto the filter paper.

-

Seal the Petri dishes with parafilm.

-

-

Incubation:

-

Incubate the Petri dishes in a growth chamber with controlled light and temperature (e.g., 16-hour photoperiod, 22°C) for 7-14 days.

-

-

Data Collection and Analysis:

-

Measure the germination rate, root length, and shoot length.

-

Observe any morphological changes (e.g., root coiling, hypocotyl swelling).

-

Calculate the concentration required to inhibit root growth by 50% (IC50) for a quantitative comparison of potency.

-

Protocol 2: Whole-Plant Post-Emergence Assay

This assay evaluates the herbicidal activity on established seedlings.

-

Plant Cultivation:

-

Grow susceptible dicot plants (e.g., tomato, soybean) in pots containing a standard potting mix until they reach a specific growth stage (e.g., 2-4 true leaves).

-

-

Herbicide Application:

-

Prepare spray solutions of this compound at various concentrations in a water-surfactant mixture.

-

Apply the solutions to the foliage of the plants using a laboratory sprayer to ensure even coverage.

-

Include untreated and positive controls.

-

-

Observation and Assessment:

-

Maintain the plants in a greenhouse or growth chamber under controlled conditions.

-

Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, including epinasty, chlorosis, necrosis, and growth inhibition.

-

A rating scale (e.g., 0-100%, where 0 is no effect and 100 is plant death) can be used for quantitative assessment.

-

Determine the GR50 (the dose required to cause a 50% reduction in plant growth, typically measured by fresh or dry weight).

-

Figure 2: Workflow for herbicidal activity screening.

Part 2: Potential Antimicrobial Activity

While the primary expected activity is herbicidal, the chemical structure of this compound—specifically the presence of a chlorinated phenyl ring—warrants investigation into its potential antimicrobial properties. Many halogenated aromatic compounds exhibit antimicrobial activity by disrupting cell membranes, interfering with essential enzymes, or inducing oxidative stress.

Theoretical Basis for Antimicrobial Action

The lipophilic nature of the dichlorophenyl ring may facilitate the compound's interaction with and disruption of the lipid bilayers of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, the electrophilic character of the molecule could lead to interactions with nucleophilic residues in microbial proteins, potentially inhibiting critical enzyme functions.

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol 3: Broth Microdilution Assay

-

Preparation of Materials:

-

Sterile 96-well microtiter plates.

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

-

Stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

-

Assay Procedure:

-

Dispense the growth medium into the wells of the 96-well plate.

-

Create a two-fold serial dilution of the test compound across the plate.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (medium, inoculum, and standard antibiotic), a negative control (medium and inoculum), and a sterility control (medium only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.

-

Part 3: Essential Preliminary Cytotoxicity Screening

Before a compound can be considered for further development, particularly for applications that may involve human or environmental exposure, a preliminary assessment of its cytotoxicity is essential.[5] This provides an initial indication of the compound's potential toxicity to mammalian cells.

Rationale for Cytotoxicity Testing

Cytotoxicity assays measure the ability of a compound to cause cell damage or death.[5] This is a critical parameter for evaluating the therapeutic index of a potential drug candidate and for understanding its potential risks.[5] For an agrochemical, understanding its cytotoxicity can inform on its potential impact on non-target organisms.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5]

Protocol 4: MTT Cytotoxicity Assay

-

Cell Culture and Seeding:

-

Culture a relevant mammalian cell line (e.g., HEK293 for normal kidney cells, HepG2 for liver cells) under standard conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay and Measurement:

-

Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Illustrative Summary of Potential Biological Activities of this compound

| Assay Type | Target Organism/Cell Line | Endpoint | Illustrative Result (IC50/GR50/MIC in µM) |

| Herbicidal (In Vitro) | Arabidopsis thaliana | Root Growth Inhibition | 50 |

| Herbicidal (Whole Plant) | Solanum lycopersicum (Tomato) | Growth Reduction | 150 (g/ha equivalent) |

| Antimicrobial | Escherichia coli | MIC | >500 |

| Antimicrobial | Staphylococcus aureus | MIC | 250 |

| Cytotoxicity | HEK293 (Human Kidney) | Cell Viability | 400 |

| Cytotoxicity | HepG2 (Human Liver) | Cell Viability | 350 |

Note: The results presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

This compound is a compound with a high probability of exhibiting auxin-like herbicidal activity, a potential that is strongly supported by well-established structure-activity relationships in phenoxyacetic acid herbicides. Its potential as an antimicrobial agent, while secondary, is also worthy of investigation.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological activities. A thorough investigation, beginning with in vitro screening and progressing to more complex whole-organism and cellular assays, will elucidate the true biological profile of this compound.

Should this compound demonstrate significant herbicidal efficacy with an acceptable cytotoxicity profile, further research could focus on formulation optimization, field trials, and an in-depth toxicological evaluation to assess its viability as a novel agrochemical. The exploration of such structurally-related compounds is a vital component of the ongoing search for effective and safe solutions in agriculture and medicine.

References

- 1. deq.mt.gov [deq.mt.gov]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 55954-23-9 [chemicalbook.com]

- 4. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 5. Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 2,4-Dichlorophenylacetate in Modern Organic Synthesis: A Technical Guide

Introduction: Beyond a Simple Ester

In the vast repository of chemical building blocks, certain reagents distinguish themselves not by sheer complexity, but by the strategic reactivity they offer. Methyl 2,4-Dichlorophenylacetate (CAS No. 55954-23-9) is a paradigm of such a molecule. More than a simple aromatic ester, its true value lies in the combination of a reactive ester functionality, an activated benzylic position, and a dichlorinated phenyl ring. This trifecta of features makes it a highly versatile intermediate for constructing complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. This guide provides an in-depth exploration of its synthesis, core reactivity, and strategic application, offering researchers and development professionals a comprehensive understanding of its potential as a cornerstone in multi-step synthetic campaigns.

Section 1: Core Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 55954-23-9 | [1] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 153°C at 27 mmHg | [3] |

| Density | ~1.318 - 1.32 g/cm³ | [1] |

| Refractive Index | ~1.54 | [2] |

| InChI Key | SRCVNBFTEARRJY-UHFFFAOYSA-N | [1] |

Spectroscopic Data: The primary 1H NMR signals provide clear diagnostic peaks for structural confirmation.[3]

-

δ 7.40 (s, 1H): Aromatic proton between the two chlorine atoms.

-

δ 7.22 (d, J=1.5 Hz, 2H): Remaining two aromatic protons.

-

δ 3.74 (s, 2H): Methylene protons of the acetate group (-CH₂-).

-

δ 3.71 (s, 3H): Methyl protons of the ester group (-OCH₃).

Section 2: A Critical Isomeric Distinction

A frequent point of confusion in literature and databases is the misidentification of this compound with its structural isomer, Methyl 2,4-Dichlorophenoxyacetate. The distinction is not trivial; it fundamentally alters the molecule's chemical reactivity and synthetic utility.

The crucial difference is the benzylic methylene bridge (-CH₂) in this compound. The protons on this carbon are significantly more acidic than those in the phenoxy isomer due to their proximity to both the phenyl ring and the carbonyl group. This acidity is the key to its utility as a building block, enabling the formation of a nucleophilic enolate for a wide array of carbon-carbon bond-forming reactions. The phenoxy isomer, with its stable ether linkage, lacks this reactive handle.

Section 3: Synthesis Protocols

The compound is readily accessible via standard laboratory procedures. Below are two field-proven protocols for its synthesis.

Protocol 1: Acid-Catalyzed Fischer Esterification

This classic method is valued for its use of simple, inexpensive reagents and straightforward workup.[3]

Step-by-Step Methodology:

-

Dissolve 2,4-Dichlorophenylacetic acid (1.0 eq) in an excess of methanol (e.g., 20-30 mL per gram of acid).

-

To this solution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of acid).

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with cold water and extract with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford the pure product as a clear oil.

Protocol 2: Williamson-type Synthesis via Alkylation

This alternative method avoids strong acid and can be advantageous for substrates with acid-sensitive functional groups.[4]

Step-by-Step Methodology:

-

Dissolve 2,4-Dichlorophenylacetic acid (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add potassium carbonate (1.0-1.2 eq) to the solution to form the carboxylate salt in situ.

-

Add methyl iodide (1.5-3.0 eq) and stir the mixture at room temperature for approximately 21 hours.

-

After completion, quench the reaction by adding dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the final product.

Section 4: Core Reactivity & Strategic Applications

The synthetic power of this compound stems from the reactivity of its benzylic alpha-carbon. This position can be deprotonated by a suitable base to form a nucleophilic enolate, which can then participate in a variety of crucial bond-forming reactions.

Precursor to Anti-Inflammatory Drug Scaffolds

Phenylacetic acids are a core structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs). For example, the widely used drug Diclofenac is a derivative of phenylacetic acid. While common syntheses of Diclofenac itself start from different precursors, this compound serves as an excellent starting point for synthesizing analogs or new chemical entities based on the 2,4-dichlorophenylacetic acid scaffold.[5][6] The ester can be readily hydrolyzed under acidic or basic conditions to furnish 2,4-Dichlorophenylacetic acid, which can then be coupled with various anilines or other nucleophiles to build libraries of potential anti-inflammatory agents.[7][8][9]

Synthesis of Heterocyclic Compounds

The reactive methylene group is ideal for condensation reactions with 1,2- or 1,3-dicarbonyl compounds, hydrazines, or other bifunctional reagents to construct a diverse range of heterocyclic systems.[10] These heterocyclic scaffolds are privileged structures in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases. The ester can be first converted to a more reactive intermediate like a hydrazide, which then serves as the key precursor for cyclization reactions.

Agrochemical Intermediates

The 2,4-dichlorophenyl moiety is a common feature in many herbicides and pesticides.[11] The most notable example is 2,4-Dichlorophenoxyacetic acid (2,4-D), the phenoxy isomer discussed earlier.[12] While structurally distinct, the shared dichlorophenyl ring highlights the importance of this substitution pattern for biological activity in agrochemical applications. This compound can be used to synthesize novel pesticide candidates by leveraging the reactivity of the alpha-carbon to introduce different functional groups, potentially leading to compounds with improved efficacy or different modes of action.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.

-

Hazards: Classified as an irritant. May cause skin, eye, and respiratory irritation.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound is a strategically valuable and versatile building block in organic synthesis. Its true potential is unlocked through the reactivity of its benzylic alpha-carbon, which enables the formation of enolate intermediates for subsequent carbon-carbon and carbon-heteroatom bond formation. While its structural isomer, Methyl 2,4-Dichlorophenoxyacetate, has a long history in agrochemicals, the distinct reactivity of the phenylacetate core positions it as a powerful tool for the discovery of novel pharmaceuticals and next-generation agrochemicals. For the medicinal or process chemist, this compound offers a reliable and cost-effective entry point to the important 2,4-dichlorophenylacetyl scaffold, paving the way for the efficient synthesis of complex and biologically active molecules.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 55954-23-9 | TCI EUROPE N.V. [tcichemicals.com]

- 3. This compound | 55954-23-9 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. "DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacoki" by Hind A. Satar, Emad Yousif et al. [mjpms.uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. Cas 5468-96-2,(2,4-dichlorophenyl)methyl acetate | lookchem [lookchem.com]

- 12. deq.mt.gov [deq.mt.gov]

"Methyl 2,4-Dichlorophenylacetate" CAS number 55954-23-9 properties

An In-Depth Technical Guide to Methyl 2,4-Dichlorophenylacetate (CAS 55954-23-9)

Introduction

This compound, with a CAS number of 55954-23-9, is an aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its structure, characterized by a dichlorinated phenyl ring attached to a methyl acetate group, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and essential safety and handling information tailored for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H8Cl2O2 | [2][3] |

| Molecular Weight | 219.06 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [4] |

| Boiling Point | 153°C at 27 mmHg | [5][6] |

| Density | 1.318 g/cm³ | [4] |

| Flash Point | 112 °C | [6] |

| Purity | >99.0% (GC) | |

| InChI Key | SRCVNBFTEARRJY-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2,4-dichlorophenylacetic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[5][7] This method is favored for its high yield and relatively straightforward procedure.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a well-established method with a reported yield of 95%.[5][7]

Materials:

-

2,4-Dichlorophenylacetic acid (3.5 g, 17.1 mmol)

-

Methanol (100 mL)

-

Concentrated sulfuric acid (20 drops)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Cold water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3.5 g of 2,4-dichlorophenylacetic acid in 100 mL of methanol.[5][7] The use of excess methanol not only acts as the solvent but also drives the equilibrium of the esterification reaction towards the product side.

-

Catalyst Addition: Slowly add 20 drops of concentrated sulfuric acid to the solution.[5][7] The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.[5][7] Refluxing provides the necessary activation energy for the reaction and ensures it proceeds to completion.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator under reduced pressure.[5][7]

-

Extraction: Dilute the residue with 50 mL of cold water and transfer to a separatory funnel. Extract the aqueous layer three times with 50 mL of ethyl acetate.[5][7] Ethyl acetate is an effective extraction solvent for the ester due to its polarity and immiscibility with water.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated saline solution.[5][7] The sodium bicarbonate wash neutralizes any remaining sulfuric acid and unreacted carboxylic acid, while the saline wash helps to remove any residual water from the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.[5][7]

-

Final Solvent Removal: Remove the ethyl acetate using a rotary evaporator under reduced pressure to obtain the crude product.[5][7]

-

Purification: Purify the crude product by silica gel column chromatography using a 4:1 hexane/ethyl acetate eluent system to yield pure this compound as a clear oil (3.56 g, 95% yield).[5][7]

Structural Confirmation

The structure of the synthesized this compound can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals that confirm the presence of the different protons in the molecule. The expected chemical shifts (δ) are:

-

7.40 ppm (s, 1H): Corresponds to the aromatic proton between the two chlorine atoms.

-

7.22 ppm (d, J=1.5 Hz, 2H): Represents the other two aromatic protons.

-

3.74 ppm (s, 2H): A singlet for the methylene (-CH₂-) protons adjacent to the aromatic ring and the carbonyl group.

-

3.71 ppm (s, 3H): A singlet for the methyl (-CH₃) protons of the ester group.[5][7]

Safety and Handling

While specific toxicological data for this compound is limited, it is structurally related to 2,4-Dichlorophenoxyacetic acid (2,4-D), a common herbicide.[8][9] Therefore, it is prudent to handle this compound with appropriate safety precautions.

Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

-

Handling: Use in a well-ventilated area.[13] Avoid breathing vapor or mist.[12] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

Applications

This compound serves as a key intermediate in organic synthesis.[1] Its potential applications include:

-

Pharmaceuticals: It can be a building block in the synthesis of bioactive compounds.[1]

-

Agrochemicals: Due to its structural similarity to known herbicides, it has potential applications in the development of new pesticides.[1]

-

Research: It is utilized in medicinal chemistry and organic synthesis research as a starting material for more complex molecules.[1]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthesis protocols. Its utility in the synthesis of pharmaceuticals and agrochemicals underscores its importance in chemical research and development. Adherence to proper safety and handling procedures is essential when working with this compound. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

- 1. Buy (2,4-Dichlorophenyl)methyl acetate (EVT-373292) | 5468-96-2 [evitachem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 55954-23-9 [chemicalbook.com]

- 6. This compound | 55954-23-9 | TCI AMERICA [tcichemicals.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. accustandard.com [accustandard.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. accustandard.com [accustandard.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. chemicalbook.com [chemicalbook.com]

Degradation Pathways and Products of Methyl 2,4-Dichlorophenylacetate: An In-depth Technical Guide

Introduction: Understanding the Environmental Fate of Methyl 2,4-Dichlorophenylacetate

This compound (MDPA) is a chemical intermediate and a member of the chlorophenoxyacetic acid class of compounds, which includes the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The environmental persistence and potential toxicity of such compounds necessitate a thorough understanding of their degradation pathways. This guide provides a comprehensive technical overview of the abiotic and biotic degradation of MDPA, detailing the transformation processes, identifying key degradation products, and outlining robust experimental protocols for their study. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the environmental fate of MDPA and related compounds.

The degradation of this compound is primarily initiated by the hydrolysis of its methyl ester group, yielding 2,4-Dichlorophenylacetic acid (2,4-D) and methanol. This initial transformation is a critical gateway to further degradation, as the subsequent pathways largely mirror those established for 2,4-D. This guide will, therefore, first address this pivotal hydrolysis step and then delve into the well-documented microbial and photochemical degradation routes of the resulting 2,4-D molecule.

Part 1: Abiotic Degradation Pathways

Abiotic degradation encompasses chemical and photochemical processes that transform this compound without the involvement of biological organisms. These pathways are significantly influenced by environmental factors such as pH, temperature, and the presence of light.

Chemical Degradation: Hydrolysis

The primary chemical degradation pathway for MDPA is hydrolysis, which cleaves the ester bond to form 2,4-Dichlorophenylacetic acid (2,4-D) and methanol. The rate of this reaction is highly dependent on pH and temperature.

-

Mechanism of Hydrolysis: Ester hydrolysis can be catalyzed by both acids and bases. Under neutral to alkaline conditions, the hydrolysis of 2,4-D esters is generally rapid[1]. The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate anion of 2,4-D and methanol. Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

-

Kinetics of Hydrolysis: The hydrolysis of phenoxyacetic acid esters, including MDPA, typically follows first-order kinetics[2]. The half-life of 2,4-D esters in the environment can vary from a few days to several weeks, depending on the specific ester and environmental conditions[3][4][5]. While specific kinetic data for MDPA is not extensively available, the general principles of ester hydrolysis suggest that its persistence in aqueous environments will be significantly influenced by pH, with faster degradation occurring under alkaline conditions.

Photochemical Degradation

Once hydrolyzed to 2,4-D, the molecule is susceptible to photodegradation, a process driven by the absorption of light energy, primarily in the UV spectrum.

-

Direct Photolysis: Direct photolysis of 2,4-D in water is a relatively slow process[1]. Upon absorption of UV radiation, the 2,4-D molecule can undergo cleavage of the ether bond, leading to the formation of 2,4-dichlorophenol and other products. Further degradation can lead to the formation of chlorohydroxyphenoxyacetic acid esters and eventually mineralization to carbon dioxide and inorganic chlorides[1].

-

Indirect Photolysis (Photocatalysis): The presence of photosensitizers, such as titanium dioxide (TiO₂), can significantly accelerate the photodegradation of 2,4-D[6][7]. In this process, the semiconductor material absorbs photons, generating electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents that can non-selectively degrade 2,4-D and its intermediates. The degradation can proceed through hydroxylation of the aromatic ring and cleavage of the side chain.

Part 2: Biotic Degradation Pathways

The microbial degradation of 2,4-D, the primary hydrolysis product of MDPA, is a well-studied and highly efficient process carried out by a diverse range of soil and water microorganisms.

Microbial Hydrolysis of the Ester Bond

The initial step in the biodegradation of MDPA is the enzymatic hydrolysis of the methyl ester to 2,4-D. This reaction is catalyzed by esterase enzymes, which are widespread in soil microbial communities. The activity of these enzymes is a crucial determinant of the overall rate of MDPA degradation in the environment.

Aerobic Degradation of 2,4-Dichlorophenylacetic Acid

Numerous bacterial and fungal species have been identified that can utilize 2,4-D as a sole source of carbon and energy[8][9]. The most extensively characterized pathway is the tfd (for 2,4,5-trichlorophenoxyacetic acid degradation) pathway, first elucidated in Cupriavidus necator JMP134.

-

Key Enzymatic Steps:

-

Side Chain Cleavage: The degradation is initiated by the enzyme 2,4-D dioxygenase (TfdA), which cleaves the ether linkage to form 2,4-dichlorophenol (2,4-DCP) and glyoxylate.

-

Hydroxylation: 2,4-DCP is then hydroxylated by 2,4-dichlorophenol hydroxylase (TfdB) to form 3,5-dichlorocatechol.

-

Ring Cleavage: The aromatic ring of 3,5-dichlorocatechol is cleaved by chlorocatechol 1,2-dioxygenase (TfdC).

-

Further Metabolism: The resulting intermediates are further metabolized through a series of enzymatic reactions (catalyzed by TfdD, TfdE, and TfdF) and eventually enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO₂, H₂O, and chloride ions[10].

-

A variety of microbial consortia have also been shown to effectively degrade 2,4-D, often exhibiting enhanced degradation capabilities compared to single strains[8][10][11].

Below is a diagram illustrating the aerobic microbial degradation pathway of 2,4-D.

Caption: Aerobic microbial degradation pathway of this compound.

Part 3: Summary of Degradation Products

The degradation of this compound leads to the formation of several key intermediates and final products. The table below summarizes these products and the pathways through which they are formed.

| Degradation Product | Parent Compound | Degradation Pathway(s) |

| 2,4-Dichlorophenylacetic acid (2,4-D) | This compound | Chemical & Microbial Hydrolysis |

| Methanol | This compound | Chemical & Microbial Hydrolysis |

| 2,4-Dichlorophenol (2,4-DCP) | 2,4-Dichlorophenylacetic acid | Microbial & Photochemical |

| 3,5-Dichlorocatechol | 2,4-Dichlorophenol | Microbial |

| Glycolic Acid | 2,4-Dichlorophenylacetic acid | Chemical Hydrolysis |

| Carbon Dioxide, Water, Chloride Ions | All organic intermediates | Complete Mineralization |

Part 4: Experimental Protocols

To facilitate research in this area, we provide the following detailed, step-by-step methodologies for key experiments.

Protocol for Studying Abiotic Hydrolysis of MDPA

This protocol is designed to determine the hydrolysis rate of this compound at different pH values.

Materials:

-

This compound (MDPA) standard

-

Sterile, buffered aqueous solutions (pH 4, 7, and 9)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

HPLC system with a C18 column and UV detector

-

Incubator/water bath

Procedure:

-

Prepare a stock solution of MDPA in acetonitrile.

-

In triplicate, spike the sterile buffered solutions with the MDPA stock solution to a final concentration of 10 mg/L.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), collect aliquots from each flask.

-

Immediately analyze the samples by HPLC.

-

Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient.

-

Detection: UV at 230 nm and 283 nm.

-

-

Quantify the concentration of MDPA and the formation of 2,4-D at each time point by comparing with a standard curve.

-

Calculate the first-order rate constant (k) and the half-life (t₁/₂) for the hydrolysis of MDPA at each pH.

Protocol for a Soil Slurry Biodegradation Study

This protocol outlines a method to assess the microbial degradation of MDPA in a soil environment.

Materials:

-

Fresh soil sample (characterized for pH, organic matter content, and microbial biomass)

-

This compound (MDPA)

-

Sterile mineral salts medium

-

Sterile and non-sterile soil slurries

-

Shaking incubator

-

GC-MS system

Procedure:

-

Prepare soil slurries by mixing soil and sterile mineral salts medium in a 1:5 (w/v) ratio.

-

Prepare both sterile (autoclaved) and non-sterile slurries to differentiate between abiotic and biotic degradation.

-

Spike the slurries with MDPA to a final concentration of 50 mg/kg soil.

-

Incubate the slurries on a shaker at a constant temperature (e.g., 28°C) in the dark.

-

At regular intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), collect subsamples of the slurry.

-

Extract the soil slurry samples with an appropriate organic solvent (e.g., acetone followed by dichloromethane).

-

Concentrate the extracts and derivatize if necessary (e.g., methylation to analyze for 2,4-D).

-

Analyze the extracts by GC-MS to quantify the remaining MDPA and identify and quantify degradation products like 2,4-D and 2,4-dichlorophenol.

-

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Temperature Program: A temperature gradient suitable for separating the target analytes.

-

MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

-

-

Plot the concentration of MDPA over time to determine the degradation rate and half-life in both sterile and non-sterile conditions.

Below is a diagram illustrating the experimental workflow for the soil slurry biodegradation study.

Caption: Experimental workflow for a soil slurry biodegradation study of MDPA.

Conclusion

The degradation of this compound is a multi-faceted process initiated by the hydrolysis of its ester bond to form 2,4-Dichlorophenylacetic acid. This initial step paves the way for a cascade of subsequent degradation reactions, driven by both abiotic and biotic factors. The well-established microbial degradation pathways for 2,4-D, particularly the tfd gene-encoded enzymatic cascade, play a crucial role in the complete mineralization of this compound in the environment. Understanding these pathways and possessing robust analytical methodologies are paramount for accurately assessing the environmental risk and persistence of MDPA and related chlorophenoxyacetic acid derivatives. The protocols and information presented in this guide provide a solid foundation for researchers to undertake such critical investigations.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial degradation of organochlorine pesticide: 2,4-Dichlorophenoxyacetic acid by axenic and mixed consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbial consortia that degrade 2,4-DNT by interspecies metabolism: isolation and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2,4-Dichlorophenylacetate" hydrolysis rate and conditions

An In-depth Technical Guide to the Hydrolysis of Methyl 2,4-Dichlorophenylacetate

This guide provides a comprehensive technical overview of the hydrolysis of this compound, a critical process relevant to environmental fate studies, agrochemical research, and synthetic chemistry. As a derivative of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), understanding the stability and degradation pathways of its ester forms is paramount for predicting environmental persistence and biological activity. This document delves into the core mechanisms, kinetics, influencing factors, and analytical methodologies pertinent to researchers and drug development professionals.

Introduction: The Significance of Ester Hydrolysis

This compound is an ester that, upon hydrolysis, cleaves its ester bond to yield 2,4-Dichlorophenylacetic acid and methanol. The rate of this transformation is not constant; it is profoundly influenced by the chemical environment. For instance, esters of 2,4-D are known to undergo hydrolysis to the parent acid, which is often the more biologically active form.[1][2] The study of this reaction is crucial for assessing how long the compound persists in various environments, such as soil or aquatic systems, and for controlling reaction pathways in industrial synthesis.[3][4] The non-catalyzed hydrolysis of esters in pure water is typically a very slow process.[5] Therefore, catalysis by acidic or basic species is the primary driver of this reaction under most environmental and laboratory conditions.

Core Reaction Mechanisms

The hydrolysis of this compound can proceed through two principal catalytic pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is a reversible process that reaches an equilibrium.[6][7] The mechanism involves the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[8][9][10] This activation facilitates a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of methanol regenerate the acid catalyst and produce the carboxylic acid.[9][10][11] To drive the reaction toward completion, a large excess of water is typically used.[5][10]

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide (NaOH), hydrolysis is an irreversible process.[7][11] The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[12][13] This attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion (⁻OCH₃) as a leaving group to form the carboxylic acid. In the final, rapid step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and methanol. This final deprotonation step is thermodynamically very favorable and renders the entire process irreversible.[7][12]

Key Factors Influencing Hydrolysis Rate

The rate of hydrolysis is highly sensitive to several environmental and experimental factors.

-

pH: This is the most critical factor. The rate of hydrolysis is significantly accelerated in both acidic and basic solutions compared to neutral pH.[11][14][15] In strongly acidic conditions (e.g., pH 1-3), the rate is proportional to the H⁺ concentration.[8] Conversely, in alkaline conditions, the rate increases with the concentration of OH⁻ ions.[9][14] For many esters, a change of one pH unit can alter the hydrolysis rate by a factor of 10.[15]

-

Temperature: An increase in temperature generally leads to a significant increase in the hydrolysis rate.[11] This relationship is well-described by the Arrhenius equation, where the rate constant is exponentially dependent on temperature. The degradation of the related compound 2,4-D has been shown to be highly dependent on reaction temperature.[16]

-

Structure of the Ester: Steric hindrance and electronic effects play a role. For this compound, the electron-withdrawing chlorine atoms on the phenyl ring can influence the electrophilicity of the carbonyl carbon. Esters with groups that create more steric hindrance around the reaction center tend to hydrolyze more slowly.[17]

-

Catalysts: While H⁺ and OH⁻ are the most common catalysts, other species can also influence the rate. However, for most environmental and standard laboratory conditions, pH remains the dominant catalytic factor.[5]

Quantitative Data and Kinetics

The hydrolysis of an ester can be described by a rate law. Under neutral conditions, the reaction is extremely slow.

-

Acid-catalyzed hydrolysis is typically a first-order reaction.[9]

-

Base-catalyzed hydrolysis is a second-order reaction, being first-order with respect to the ester and first-order with respect to the hydroxide ion.[9]

| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) | Reference |

| Methyl Acetate | 7 | 25 | Very Long | ~1.7 x 10⁻⁹ s⁻¹ | [18] |

| Thiol-Acrylate Polymer Ester | 7.4 | Ambient | ~9.4 days | 0.074 days⁻¹ | [14] |

| Thiol-Acrylate Polymer Ester | 8.0 | Ambient | ~2.5 days | 0.28 days⁻¹ | [14] |

| 2,4-D Esters | Alkaline | Ambient | ~9 days (biological hydrolysis) | Not specified | [1] |

Note: Data is compiled from various sources for illustrative purposes. The rate constants and half-lives are highly dependent on the specific experimental conditions.

Experimental Protocol for Monitoring Hydrolysis

A robust and reproducible experimental design is essential for accurately determining hydrolysis rates. Standardized guidelines, such as OECD 111, provide a framework for such studies.[19]

Materials and Reagents

-

High-purity water (e.g., HPLC grade)

-

Sterile aqueous buffer solutions (e.g., phosphate, borate) at desired pH values (e.g., 4, 7, 9)[19]

-

Stock solutions of HCl and NaOH for pH adjustment

-

Acetonitrile or Methanol (HPLC grade) for preparing stock solutions and mobile phases

-

Analytical standards of this compound and 2,4-Dichlorophenylacetic acid

-

Quenching solution (e.g., a strong acid or base to neutralize the catalyst and stop the reaction)

Experimental Workflow

Step-by-Step Methodology

-

Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Place them in temperature-controlled water baths or incubators set to the desired temperatures (e.g., 25°C and 50°C) to allow for equilibration.[19]

-

Reaction Initiation: Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent like acetonitrile. To start the reaction, add a small aliquot of this stock solution to the pre-heated buffer solutions. The final concentration of the ester should not exceed half its saturation concentration or 0.01 M.[19]

-

Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a sample from each reaction vessel.

-

Quenching: Immediately transfer the sample to a vial containing a quenching agent to stop the hydrolysis reaction. For example, a sample from an acidic or basic solution can be neutralized.

-

Analysis: Analyze the samples for the concentration of the remaining this compound and the formed 2,4-Dichlorophenylacetic acid. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[22] Gas Chromatography-Mass Spectrometry (GC/MS) can also be used.[23]

-

Data Analysis: Plot the natural logarithm of the ester concentration versus time. For a first-order or pseudo-first-order reaction, this plot will be linear. The negative slope of this line is the rate constant (k). The half-life (t₁/₂) can then be calculated using the formula t₁/₂ = 0.693/k.

Conclusion

The hydrolysis of this compound is a fundamental degradation pathway governed primarily by pH and temperature. The reaction proceeds slowly at neutral pH but is significantly accelerated under both acidic and basic conditions, following distinct catalytic mechanisms. Understanding these principles and employing rigorous experimental protocols are essential for accurately predicting the environmental fate, biological activity, and stability of this compound and its analogs. This guide provides the foundational knowledge and practical framework for scientists to conduct thorough and reliable investigations into its hydrolytic behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. my.ucanr.edu [my.ucanr.edu]

- 3. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. quora.com [quora.com]

- 6. savemyexams.com [savemyexams.com]

- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. blog.truegeometry.com [blog.truegeometry.com]

- 9. psiberg.com [psiberg.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tutorchase.com [tutorchase.com]

- 12. m.youtube.com [m.youtube.com]

- 13. aichat.physics.ucla.edu [aichat.physics.ucla.edu]

- 14. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Esters Hydrolysis Rates - 852 Words | Internet Public Library [ipl.org]

- 18. researchgate.net [researchgate.net]

- 19. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 20. This compound | 55954-23-9 [chemicalbook.com]

- 21. This compound | 55954-23-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 22. researchgate.net [researchgate.net]

- 23. epa.gov [epa.gov]

Methodological & Application

Synthesis of "Methyl 2,4-Dichlorophenylacetate" from 2,4-dichlorophenylacetic acid

Application Note & Protocol: Synthesis of Methyl 2,4-Dichlorophenylacetate

Abstract

This document provides a comprehensive guide for the synthesis of this compound from 2,4-Dichlorophenylacetic acid. The primary method detailed is the Fischer-Speier esterification, a robust and scalable acid-catalyzed reaction. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed protocol, an exploration of the underlying chemical principles, safety guidelines, and methods for product characterization, ensuring both scientific rigor and practical applicability.

Introduction: The Rationale for Esterification

2,4-Dichlorophenylacetic acid and its derivatives are important structural motifs in medicinal chemistry and materials science. The conversion of the carboxylic acid moiety to its methyl ester, this compound, is a critical transformation that can modulate the compound's solubility, reactivity, and biological activity. Esterification is a fundamental reaction in organic synthesis, and the Fischer-Speier method, due to its cost-effectiveness and simplicity, remains a widely used approach, especially on a larger scale.[1]

This application note will focus on the acid-catalyzed esterification using methanol in the presence of a strong acid catalyst, typically sulfuric acid. We will delve into the mechanistic underpinnings of this equilibrium-driven process and provide a step-by-step protocol for its successful execution in a laboratory setting.

Reaction Mechanism: The Fischer-Speier Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The overall transformation involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[1][2] The reaction's equilibrium nature necessitates strategies to favor product formation, such as using an excess of one reactant (typically the alcohol) or removing water as it is formed.[1][3]

The mechanism proceeds through several key steps, which can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED).[1]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[2][4][5]

-

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][6]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][4]

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[4][5]

Reaction Mechanism Diagram

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Esterification of 2,4-Dichlorophenylacetic Acid with Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of methyl 2,4-dichlorophenylacetate via the Fischer-Speier esterification of 2,4-dichlorophenylacetic acid with methanol.[1] This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and analytical methods for product characterization. The provided protocol is designed to be a self-validating system, emphasizing the rationale behind each step to ensure both reproducibility and a thorough understanding of the process.

Introduction and Scientific Context

The esterification of 2,4-dichlorophenylacetic acid is a critical reaction in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The resulting ester, this compound, serves as a key intermediate in the synthesis of various bioactive molecules. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is the chosen method for this transformation due to its reliability and scalability.[1] Understanding the nuances of this reaction is paramount for achieving high yields and purity, which are essential in a drug development context.

Chemical Principles and Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The reaction between 2,4-dichlorophenylacetic acid and methanol produces this compound and water.

Reaction:

The Role of the Acid Catalyst:

Concentrated sulfuric acid (H₂SO₄) is a commonly used catalyst for this reaction.[1][3] It serves a dual purpose:

-

Increases Reaction Rate: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[4][5][6][7]

-

Shifts Equilibrium: As a dehydrating agent, sulfuric acid removes the water formed during the reaction, shifting the equilibrium towards the formation of the ester product, thereby increasing the yield.[3][5]

Mechanism:

The reaction proceeds through several key steps:[1][6][7][8]

-